molecular formula C21H46N3O7P B8004182 2-(Phosphonooxy)prop-2-enoic acid--cyclohexanamine--water (1/3/1)

2-(Phosphonooxy)prop-2-enoic acid--cyclohexanamine--water (1/3/1)

Cat. No.: B8004182
M. Wt: 483.6 g/mol
InChI Key: CWNPPSJOSPTFGQ-UHFFFAOYSA-N
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Description

2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) is a chemical compound that consists of 2-(phosphonooxy)prop-2-enoic acid, cyclohexanamine, and water in a 1:3:1 ratio. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) involves the reaction of 2-(phosphonooxy)prop-2-enoic acid with cyclohexanamine in the presence of water. The reaction is typically carried out under controlled conditions to ensure the correct stoichiometric ratio and to achieve high purity of the final product. The reaction conditions may include specific temperatures, pH levels, and reaction times to optimize the yield and quality of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form. Quality control measures are essential to ensure the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonooxy derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine: A similar compound without the water component.

    2-(Phosphonooxy)prop-2-enoic acid: The parent compound without the cyclohexanamine component.

    Cyclohexanamine: The amine component of the compound.

Uniqueness

2-(Phosphonooxy)prop-2-enoic acid–cyclohexanamine–water (1/3/1) is unique due to its specific combination of components and the resulting properties. The presence of water in the compound can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

cyclohexanamine;2-phosphonooxyprop-2-enoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13N.C3H5O6P.H2O/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8;/h3*6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPPSJOSPTFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N3O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746492
Record name 2-(Phosphonooxy)prop-2-enoic acid--cyclohexanamine--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-13-4
Record name 2-(Phosphonooxy)prop-2-enoic acid--cyclohexanamine--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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